Enpp-1-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Enpp-1-IN-5 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, which is important for various physiological processes such as purinergic signaling . This compound has shown potential in cancer and infectious disease research due to its ability to inhibit ENPP1 .

Preparation Methods

The preparation of Enpp-1-IN-5 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The compound is typically stored at -20°C for up to three years in its powdered form and at -80°C for up to one year in solution .

Chemical Reactions Analysis

Enpp-1-IN-5 undergoes several types of chemical reactions, including hydrolysis of phosphodiester and pyrophosphate bonds . Common reagents used in these reactions include ATP, ADP, and other nucleotides . The major products formed from these reactions are inorganic phosphate and AMP . The compound’s broad specificity allows it to cleave a wide range of substrates, making it a versatile tool in biochemical research .

Scientific Research Applications

Enpp-1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis of nucleotides and the regulation of purinergic signaling . In biology, it is employed to investigate the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit ENPP1 and modulate the immune response . Additionally, the compound has industrial applications in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of Enpp-1-IN-5 involves the inhibition of ENPP1, which leads to the disruption of purinergic signaling pathways . ENPP1 catalyzes the hydrolysis of ATP and other nucleotides, generating inorganic phosphate and AMP . By inhibiting ENPP1, this compound prevents the breakdown of these nucleotides, thereby modulating various cellular processes such as immune response and tumor progression . The compound also intersects with the stimulator of interferon genes (STING) pathway, further enhancing its immunomodulatory effects .

Comparison with Similar Compounds

Enpp-1-IN-5 is unique among ENPP1 inhibitors due to its broad specificity and potent inhibitory effects . Similar compounds include other ENPP1 inhibitors such as cyclic GMP–AMP (cGAMP) analogs and small molecule inhibitors targeting the STING pathway . These compounds share similar mechanisms of action but may differ in their specificity and potency .

Properties

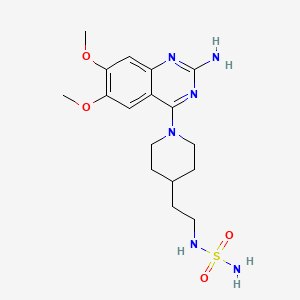

Molecular Formula |

C17H26N6O4S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline |

InChI |

InChI=1S/C17H26N6O4S/c1-26-14-9-12-13(10-15(14)27-2)21-17(18)22-16(12)23-7-4-11(5-8-23)3-6-20-28(19,24)25/h9-11,20H,3-8H2,1-2H3,(H2,18,21,22)(H2,19,24,25) |

InChI Key |

HXYGEHWQWCYBGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N3CCC(CC3)CCNS(=O)(=O)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)

![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)

![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)